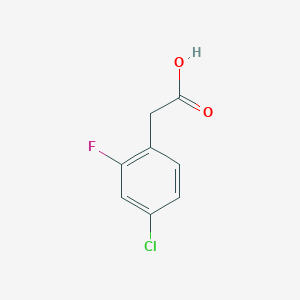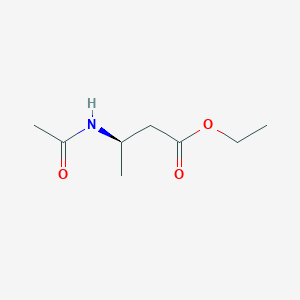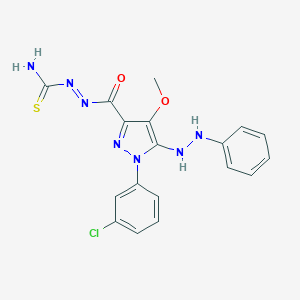
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CTC-96, is a pyrazole-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
作用機序
The mechanism of action of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins in cells. Specifically, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a key role in inflammation. By inhibiting NF-kB activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce the production of inflammatory cytokines and reduce inflammation.
生化学的および生理学的効果
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDK activity. Inflammatory cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide reduces inflammation by inhibiting NF-kB activity and reducing the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory agents.
However, one limitation of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. One potential direction is the development of new cancer treatments based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other cancer drugs to enhance its anti-cancer effects.
Another potential direction is the development of new anti-inflammatory agents based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has shown promising results in various scientific research applications. Further research is needed to fully understand its potential as a therapeutic agent and to explore new applications for this compound.
合成法
The synthesis of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves several steps, including the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxy-1-methyl-5-nitro-2-(pyridin-2-yl)-1H-pyrazole to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with thiosemicarbazide to form the final product, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
科学的研究の応用
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anti-cancer properties, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
172701-56-3 |
|---|---|
製品名 |
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
分子式 |
C18H16ClN7O2S |
分子量 |
429.9 g/mol |
IUPAC名 |
[[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H16ClN7O2S/c1-28-15-14(17(27)23-24-18(20)29)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)(H3,20,24,29) |
InChIキー |
ROPCBXSUXDHBGJ-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
正規SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
同義語 |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydr azinyl)pyrazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

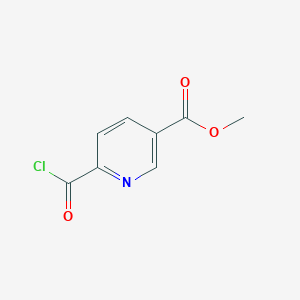
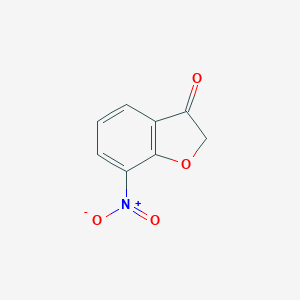
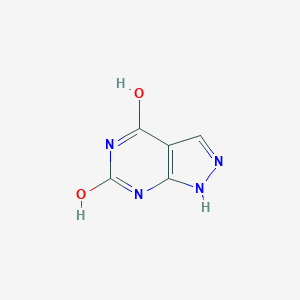
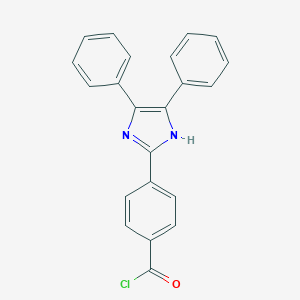
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
